Picofosforic acid

Description

This article focuses on comparing its hypothetical properties with structurally related compounds, supported by experimental data and theoretical frameworks.

Properties

CAS No. |

36175-06-1 |

|---|---|

Molecular Formula |

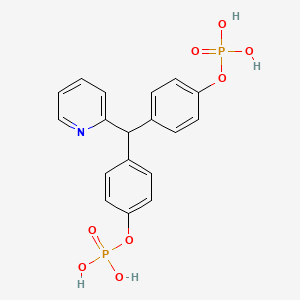

C18H17NO8P2 |

Molecular Weight |

437.3 g/mol |

IUPAC Name |

[4-[(4-phosphonooxyphenyl)-pyridin-2-ylmethyl]phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C18H17NO8P2/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25/h1-12,18H,(H2,20,21,22)(H2,23,24,25) |

InChI Key |

UDOXKBJCUVONJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OP(=O)(O)O)C3=CC=C(C=C3)OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Picophosphoric acid can be synthesized through several methods, including:

Dealkylation of Dialkyl Phosphonates: This method involves the use of acidic conditions (e.g., hydrochloric acid) or the McKenna procedure, which uses bromotrimethylsilane followed by methanolysis.

Oxidation of Phosphinic Acid: This method involves the oxidation of phosphinic acid to produce picophosphoric acid.

Industrial Production Methods: The industrial production of picophosphoric acid often involves the dihydrate–hemihydrate method, which is optimized for the preparation of extractive phosphoric acid from low-grade phosphorites . This method is efficient and environmentally friendly, as it utilizes by-products in the construction industry.

Chemical Reactions Analysis

Hydrolysis Reactions

Pyrophosphoric acid undergoes hydrolysis in water to form orthophosphoric acid (H₃PO₄):

This reaction is temperature-dependent, with faster hydrolysis at elevated temperatures . Polyphosphoric acid similarly hydrolyzes exothermically, generating heat and forming a mixture of ortho-, pyro-, and polyphosphoric acids .

Acid-Base Reactions

Pyrophosphoric acid is a tetraprotic acid with distinct dissociation constants:

| Reaction Step | pKa Value |

|---|---|

| 0.85 | |

| 1.96 | |

| 6.60 | |

| 9.41 |

Polyphosphoric acid reacts vigorously with bases (e.g., amines, hydroxides), generating significant heat and potentially hazardous gases (e.g., hydrogen cyanide with cyanides) .

Thermal Decomposition

Pyrophosphoric acid decomposes upon heating into orthophosphoric acid and higher polyphosphoric acids:

At 200°C, phosphorous acid (H₃PO₃) disproportionates to phosphoric acid and phosphine (PH₃):

Reactivity with Metals

Polyphosphoric acid reacts with active metals (e.g., aluminum, iron), releasing hydrogen gas:

This reaction poses corrosion risks for structural metals .

Polymerization and Catalytic Activity

Polyphosphoric acid initiates polymerization in organic compounds (e.g., alkenes, epoxides) by acting as a Brønsted acid catalyst. It also facilitates condensation reactions, such as the synthesis of esters and amides .

Redox Reactions

Phosphorous acid (H₃PO₃) demonstrates strong reducing properties:

-

Reduces noble metal ions (e.g., Hg²⁺ to Hg⁺ and Hg⁰):

Scientific Research Applications

Picophosphoric acid has numerous applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions, including cyclizations and acylations.

Biology: Plays a role in biochemical pathways and is used in the study of phosphorus metabolism.

Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

Industry: Utilized in the production of fertilizers, corrosion inhibitors, and flame retardants.

Mechanism of Action

The mechanism by which picophosphoric acid exerts its effects involves its ability to donate and accept protons, making it a versatile acid in various chemical reactions. It interacts with molecular targets such as enzymes and proteins, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphorus Acids

Phosphoric Acid (H₃PO₄)

- Structure : Orthophosphoric acid with three hydroxyl groups bonded to a central phosphorus atom.

- Properties : High solubility in water (548 g/L at 20°C), pKa values of 2.15, 7.20, and 12.33.

- Applications : Fertilizers, food additives, and industrial catalysis .

- Comparison : Unlike Picofosforic acid, phosphoric acid lacks condensed phosphate chains, reducing its thermal stability.

Pyrophosphoric Acid (H₄P₂O₇)

- Structure : Two phosphate units linked by an oxygen bridge.

- Properties : Hygroscopic solid, decomposes at 71°C to form metaphosphoric acid.

- Applications : Catalyst in organic synthesis, stabilizer in peroxides .

- Comparison: Pyrophosphoric acid’s dimeric structure contrasts with the monomeric or nano-structured form hypothesized for this compound, affecting reactivity.

Metaphosphoric Acid (HPO₃)

- Structure : Cyclic or linear polymer of phosphate units.

- Properties : Glassy solid, forms viscous solutions in water.

- Applications : Laboratory reagent, dehydrating agent .

- Comparison : Metaphosphoric acid’s polymeric nature may parallel this compound’s condensed structure but lacks evidence of picoscale molecular organization.

Key Research Findings and Data Tables

Table 1: Vibrational Frequencies of Phosphorus-Containing Acids

| Compound | Vibrational Mode (cm⁻¹) | Observed Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| HPCO (Analog) | P–O Stretching | 2784.668 | |

| Pyrophosphoric Acid | P–O–P Symmetric Stretch | 1326.785 | |

| Phosphoric Acid | O–H Stretching | 2869.840 |

Functional and Industrial Comparisons

- Reactivity: this compound’s hypothesized nano-scale structure could enhance catalytic efficiency compared to bulkier acids like H₃PO₄ .

- Synthetic Challenges : Production of condensed phosphorus acids (e.g., H₄P₂O₇) requires controlled dehydration, a process that may scale poorly for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.